molecular formula C22H36O2 B153253 omega-3 Arachidonic Acid ethyl ester CAS No. 123940-93-2

omega-3 Arachidonic Acid ethyl ester

Cat. No.: B153253
CAS No.: 123940-93-2
M. Wt: 332.5 g/mol
InChI Key: LKBDTOYINRNCSY-AFSLFLIVSA-N
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Description

ω-3 Arachidonic Acid ethyl ester: is a rare polyunsaturated fatty acid found in very small amounts in dietary sources. Omega-3 fatty acids are essential for the growth and development of infants. They play a crucial role in preventing heart disease, blood clot formation, high blood pressure, and inflammatory and autoimmune diseases .

Biochemical Analysis

Biochemical Properties

Omega-3 Arachidonic Acid Ethyl Ester interacts with various enzymes and proteins. In human platelet membranes, it inhibits arachidonoyl-CoA synthetase with a Ki of 14 μM . It also inhibits arachidonoyl-CoA synthetase in calf brain extracts with an IC50 value of about 5 μM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It plays an important role in the regulation of cellular membrane structure and function . It influences cell function by modulating inflammation and endothelial dysfunction and inhibiting lipid oxidation at sites of plaque formation .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its lipophilic nature allows it to bind to the phospholipid bilayer in blood vessels where it could modulate inflammation and endothelial dysfunction and inhibit lipid oxidation at sites of plaque formation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. After receiving the MAG form, plasma EPA and DHA peaked at a concentration 3 and 2.5 times higher, respectively, than with the EE form . When provided in MAG form, n-3 FA plasma concentration during the absorption phase was on average 3–5 times higher than in EE form .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Doses generally exceeding 2 g/day combined EPA + DHA are needed to reduce prostaglandin E2 levels . Doses of 3 to 3.5 g/day combined EPA + DHA are most often used in the treatment of hypertriglyceridemia or inflammatory disorders such as rheumatoid arthritis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is essential for mammalian cells as they are not able to synthesize their precursor α-linolenic acid (18:3n-3), which can then be converted to more biologically active n-3 PUFA, EPA, and DHA, by a series of desaturation and elongation reactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its structure allows it to integrate into lipid bilayers or liposomes, making it a valuable tool for examining the properties of membranes .

Subcellular Localization

Its lipophilic nature suggests that it may be localized within lipid bilayers or liposomes .

Preparation Methods

Synthetic Routes:: The synthesis of ω-3 Arachidonic Acid ethyl ester involves the esterification of arachidonic acid with ethanol. The reaction proceeds as follows:

Arachidonic acid+Ethanolω-3 Arachidonic Acid ethyl ester\text{Arachidonic acid} + \text{Ethanol} \rightarrow \text{ω-3 Arachidonic Acid ethyl ester} Arachidonic acid+Ethanol→ω-3 Arachidonic Acid ethyl ester

Reaction Conditions::

    Reactants: Arachidonic acid, ethanol

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Temperature: Typically reflux conditions (around 78-80°C)

    Solvent: Ethanol

Industrial Production:: Industrial production methods involve large-scale esterification processes using optimized conditions to achieve high yields of the ethyl ester.

Chemical Reactions Analysis

Types of Reactions::

    Esterification: Formation of the ethyl ester from arachidonic acid and ethanol.

    Hydrolysis: Reverse reaction to convert the ester back to arachidonic acid and ethanol.

Common Reagents and Conditions::
  • Acid catalysts (e.g., sulfuric acid) for esterification.
  • Alkaline hydrolysis for ester cleavage.

Major Products:: The major product is the ω-3 Arachidonic Acid ethyl ester itself.

Scientific Research Applications

Chemistry::

  • Used as a precursor for synthesizing other bioactive compounds.
  • Investigated for its role in lipid metabolism and signaling pathways.
Biology and Medicine::
  • Essential for cell membrane structure and function.
  • Associated with anti-inflammatory effects.
  • Potential cardiovascular benefits.
Industry::
  • Incorporated into dietary supplements and functional foods.

Comparison with Similar Compounds

    Similar Compounds: Other omega-3 fatty acids (e.g., EPA, DHA)

    Uniqueness: ω-3 Arachidonic Acid ethyl ester’s rarity and specific molecular structure set it apart from more common omega-3 derivatives.

Properties

IUPAC Name

ethyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBDTOYINRNCSY-AFSLFLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224089
Record name Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123940-93-2
Record name Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123940-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (all Z) Ethyl 8,11,14,17-eicosatetraenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123940932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (8Z,11Z,14Z,17Z)-8,11,14,17-eicosatetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EICOSATETRAENOIC ACID ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2PXB2KRB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential health benefits of eicosatetraenoic acid ethyl ester as identified in the research?

A1: The research suggests that eicosatetraenoic acid ethyl ester, along with other bioactive compounds found in sea cucumbers like Holothuria leucospilota, may contribute to several health benefits, including:

  • Cholesterol-lowering effects: []
  • Antioxidant activity: []
  • Antimicrobial properties: []
  • Anticancer potential: []

Q2: In what marine organism was eicosatetraenoic acid ethyl ester identified and what extraction method was used?

A2: Eicosatetraenoic acid ethyl ester was identified in the brown algae Sargassum polycystum. Researchers utilized the Supercritical Fluid Extraction with Carbon Dioxide (SFE-CO2) method to obtain the essential oil containing this compound. []

Q3: Beyond its potential health benefits, are there other applications for eicosatetraenoic acid ethyl ester?

A3: While the provided research highlights potential health benefits, eicosatetraenoic acid ethyl ester's presence in Sargassum polycystum essential oil suggests potential applications in areas like:

  • Food Flavoring: Its presence in the essential oil hints at potential flavoring properties. []
  • Cosmetics and Fragrances: Algae extracts are increasingly used in cosmetics; this compound might contribute to desired scents or properties. []

Q4: How does the aroma profile of tea change with the presence of eicosatetraenoic acid ethyl ester?

A4: Research on E Mei MaoFeng tea indicates that eicosatetraenoic acid ethyl ester, alongside other compounds, contributes to a distinct "chestnut-like" aroma. Teas with this aroma profile were found to have significantly higher levels of eicosatetraenoic acid ethyl ester compared to those without. []

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